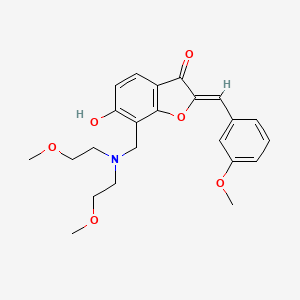

![molecular formula C25H26N2O5 B2753831 1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-51-0](/img/structure/B2753831.png)

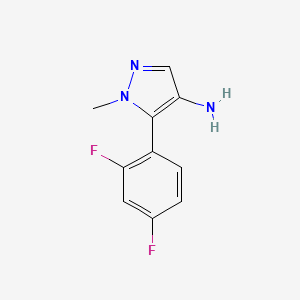

1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . It has a molecular formula of C25H26N2O5 and a molecular weight of 434.492.

Synthesis Analysis

The synthesis of this class of compounds involves a multicomponent process . A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine has been described .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains a chromeno[2,3-c]pyrrole-3,9-dione moiety .Chemical Reactions Analysis

The synthesis of this compound involves a multicomponent process . Various synthetic methodologies have been developed for the synthesis of pyrroles and chromone-fused heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H26N2O5 and a molecular weight of 434.492. Further physical and chemical properties are not specified in the available literature.Aplicaciones Científicas De Investigación

In Vitro Cytotoxic Evaluation

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects, particularly in the context of cancer research . These derivatives are part of a broader class of compounds known for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, anthelmintic, and antiviral agents .

Catalysis in Organic Synthesis

The compound serves as a ligand in arylation reactions with bromobenzene and phosphorylation reactions with chlorophosphines. It is also used as a cocatalyst in palladium-catalyzed Suzuki coupling reactions, which are pivotal in creating complex organic molecules .

Organic Photovoltaic Materials

Due to its structural properties, this compound is related to materials like Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives, which are significant in the field of organic photovoltaics. These materials are valued for their enhanced π-conjugation across fused thiophene rings, which is crucial for efficient solar energy conversion .

Aza-Michael Addition Reaction

It is utilized to functionalize pyrazolylvinyl ketones via the Aza-Michael addition reaction. This reaction is important for creating a variety of organic compounds with potential pharmacological applications .

Synthesis of Cyclic Amine Derivatives

The compound is instrumental in preparing cyclic amine-substituted Tröger’s base derivatives. Tröger’s base and its derivatives are of interest due to their unique molecular architecture and potential utility in various chemical and pharmaceutical applications .

Direcciones Futuras

The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The synthesis of this class of compounds paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-16-7-8-20-18(15-16)23(28)21-22(17-5-3-4-6-19(17)30-2)27(25(29)24(21)32-20)10-9-26-11-13-31-14-12-26/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJGTGXRIKEMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

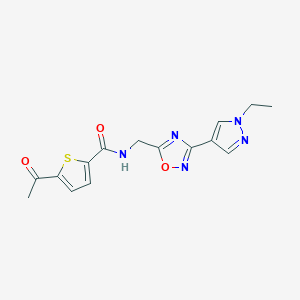

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)

![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2753749.png)

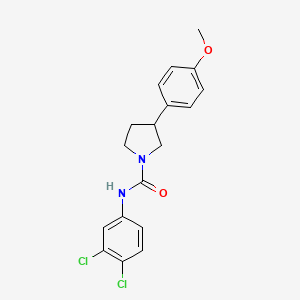

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2753756.png)

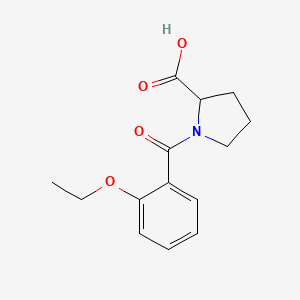

![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)

![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)

![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)